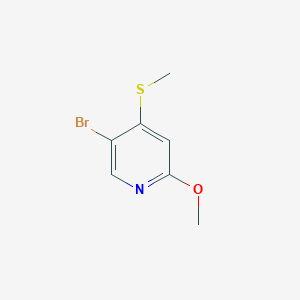

5-Bromo-2-methoxy-4-(methylthio)pyridine

Description

BenchChem offers high-quality 5-Bromo-2-methoxy-4-(methylthio)pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Bromo-2-methoxy-4-(methylthio)pyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-2-methoxy-4-methylsulfanylpyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrNOS/c1-10-7-3-6(11-2)5(8)4-9-7/h3-4H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSPYYPKOZLSHFA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=C(C(=C1)SC)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BrNOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Emerging Bioactive Potential of the 2-Methoxy-4-(methylthio)pyridine Scaffold: A Technical Guide for Drug Discovery Professionals

Introduction: Unveiling a Privileged Scaffold in Medicinal Chemistry

In the landscape of modern drug discovery, the pyridine nucleus stands as a cornerstone heterocyclic motif, integral to the architecture of numerous therapeutic agents.[1] Its unique electronic properties and ability to engage in hydrogen bonding and other non-covalent interactions have cemented its status as a "privileged scaffold." Within the vast chemical space of pyridine derivatives, the 2-methoxy-4-(methylthio)pyridine core is emerging as a substructure of significant interest. This guide provides a comprehensive technical overview of this scaffold, exploring its synthesis, established and putative biological activities, and the underlying mechanistic principles that position it as a promising starting point for the development of novel therapeutics. For researchers and drug development professionals, understanding the nuances of this scaffold is paramount for harnessing its full therapeutic potential.

The strategic placement of a methoxy group at the 2-position and a methylthio group at the 4-position of the pyridine ring creates a unique electronic and steric environment. The electron-donating methoxy group can influence the basicity of the pyridine nitrogen and participate in key binding interactions, while the methylthio group offers a handle for further functionalization and can itself engage with biological targets. This guide will delve into the synthetic accessibility of this core and explore its role in key therapeutic areas, including its established connection to proton pump inhibitors and its potential as a source of novel antiviral and kinase-inhibiting agents.

Synthetic Strategies for the 2-Methoxy-4-(methylthio)pyridine Core

The efficient and scalable synthesis of the 2-methoxy-4-(methylthio)pyridine scaffold is a critical first step in exploring its biological potential. A common and effective method involves a multi-step sequence starting from readily available precursors.

Experimental Protocol: Synthesis of the Core Scaffold

This protocol outlines a general approach for the synthesis of the 2-methoxy-4-(methylthio)pyridine core, which can be adapted and optimized based on specific substitution requirements.

Step 1: Synthesis of 2-Chloro-4-nitropyridine

-

Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stirrer, a reflux condenser, and a dropping funnel.

-

Reagents: Charge the flask with 2-hydroxypyridine.

-

Reaction: Slowly add a nitrating mixture (e.g., a mixture of concentrated sulfuric acid and nitric acid) dropwise to the flask while maintaining a controlled temperature with an ice bath.

-

Work-up: After the reaction is complete, quench the reaction mixture by pouring it over ice. The resulting precipitate is filtered, washed with cold water, and dried to yield 2-hydroxy-4-nitropyridine.

-

Chlorination: The 2-hydroxy-4-nitropyridine is then treated with a chlorinating agent such as phosphorus oxychloride (POCl₃) to yield 2-chloro-4-nitropyridine.

Step 2: Introduction of the Methylthio Group

-

Reaction Setup: In a suitable solvent such as dimethylformamide (DMF), dissolve the 2-chloro-4-nitropyridine.

-

Reagents: Add sodium thiomethoxide (NaSMe) to the solution.

-

Reaction: Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).

-

Work-up: The reaction mixture is then poured into water and extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield 2-(methylthio)-4-nitropyridine.

Step 3: Reduction of the Nitro Group

-

Reaction Setup: Dissolve the 2-(methylthio)-4-nitropyridine in a solvent such as ethanol or methanol.

-

Reagents: Add a reducing agent, for example, iron powder in the presence of an acid like acetic acid, or perform catalytic hydrogenation using a catalyst like palladium on carbon (Pd/C) under a hydrogen atmosphere.

-

Reaction: The reaction is stirred until the reduction is complete.

-

Work-up: The reaction mixture is filtered to remove the catalyst or iron salts. The filtrate is concentrated, and the residue is purified by column chromatography to give 4-amino-2-(methylthio)pyridine.

Step 4: Introduction of the Methoxy Group

-

Reaction Setup: The final step involves the conversion of the 2-methylthio group to a 2-methoxy group. This can be a challenging transformation and may require specific conditions. One potential route is through oxidation of the methylthio group to a sulfoxide or sulfone, followed by nucleophilic substitution with sodium methoxide.

-

Alternative Strategy: A more direct route, if starting from a different precursor, would be the reaction of a 2-chloropyridine derivative with sodium methoxide.[2]

Established Bioactivity: A Link to Proton Pump Inhibitors

A significant body of evidence points to the utility of the 2-methoxy-4-(methylthio)pyridine scaffold in the development of proton pump inhibitors (PPIs), a class of drugs that reduce gastric acid production. The blockbuster drug Omeprazole and its derivatives are prime examples of therapeutics that contain a substituted pyridine methylthio moiety linked to a benzimidazole core.

The mechanism of action of these PPIs involves their accumulation in the acidic environment of the parietal cells of the stomach.[3] In this acidic milieu, the pyridine moiety becomes protonated, and the molecule undergoes a series of rearrangements to form a reactive sulfenamide intermediate.[3] This intermediate then forms a covalent disulfide bond with cysteine residues on the H+/K+ ATPase (the proton pump), leading to its irreversible inhibition and a profound reduction in gastric acid secretion.[3]

The 2-methoxy-4-(methylthio)pyridine scaffold serves as a crucial building block for these molecules. The methoxy group can influence the pKa of the pyridine nitrogen, thereby affecting the rate of accumulation in the acidic parietal cell canaliculus. The methylthio group is the precursor to the reactive sulfenamide that ultimately inactivates the proton pump. Structure-activity relationship (SAR) studies have shown that substitutions on both the pyridine and benzimidazole rings can modulate the potency and pharmacokinetic properties of these inhibitors.[4]

Logical Pathway for Proton Pump Inhibition

Caption: Mechanism of proton pump inhibition.

Emerging Frontiers: Antiviral and Kinase Inhibitory Potential

Beyond its established role in PPIs, the 2-methoxy-4-(methylthio)pyridine scaffold holds promise in other therapeutic areas, notably as a source of antiviral and kinase-inhibiting agents. This potential is largely inferred from studies on structurally related compounds, highlighting the need for further direct investigation of this specific scaffold.

Antiviral Activity: A Plausible Hypothesis

Research into heterocyclic compounds has revealed a broad spectrum of antiviral activities.[5] A study on 2-methoxy- and 2-methylthio-6-[(2'-alkylamino)ethyl]-4(3H)-pyrimidinones demonstrated their efficacy as selective inhibitors of the rubella virus.[6] While the core heterocycle in this study was a pyrimidinone, the presence of both the 2-methoxy and a methylthio group is a compelling structural parallel to the 2-methoxy-4-(methylthio)pyridine scaffold. This suggests that the combination of these functional groups on a nitrogen-containing heterocycle may be a key pharmacophoric feature for antiviral activity. The proposed mechanism for many antiviral nucleoside and heterocyclic analogs involves interference with viral replication, either by inhibiting viral polymerases or by being incorporated into the growing viral genome, leading to chain termination.

Kinase Inhibition: A Promising Avenue for Cancer Therapy

The pyridine ring is a well-established scaffold in the design of kinase inhibitors, a critical class of drugs in oncology and immunology.[7] Numerous approved and investigational kinase inhibitors feature a pyridine core that often serves to anchor the molecule in the ATP-binding pocket of the target kinase. The nitrogen atom of the pyridine can form a crucial hydrogen bond with the hinge region of the kinase, a key interaction for potent inhibition.

While direct evidence for the 2-methoxy-4-(methylthio)pyridine scaffold in kinase inhibition is still emerging, the bioactivity of related pyridine derivatives provides a strong rationale for its exploration in this area. For instance, various 3-(thiophen-2-ylthio)pyridine derivatives have been identified as multi-target anticancer agents, inhibiting kinases such as FGFR2, FGFR3, and EGFR.[8] The presence of a thioether linkage on the pyridine ring in these active compounds suggests that the methylthio group in the 2-methoxy-4-(methylthio)pyridine scaffold could be similarly exploited to interact with kinase targets.

Experimental Workflow for Bioactivity Screening

Caption: Workflow for bioactivity screening.

Quantitative Data Summary

While specific quantitative data for a wide range of 2-methoxy-4-(methylthio)pyridine derivatives is not extensively available in the public domain, the following table summarizes representative data for structurally related compounds, providing a basis for comparison and hypothesis generation.

| Compound Class | Target | Bioactivity Metric | Potency | Reference |

| 2-[[(2-pyridyl)methyl]thio]-1H-benzimidazoles | Helicobacter pylori | MBC | 1 - 256 µg/mL | [4] |

| 2-methoxy-/2-methylthio-pyrimidinones | Rubella Virus | EC₅₀ | Potent & Selective | [6] |

| 3-(thiophen-2-ylthio)pyridine derivatives | FGFR2, FGFR3, EGFR, Janus Kinase, RON | IC₅₀ | 2.14 - 12.20 µM | [8] |

| 2,4-disubstituted pyridine derivatives | Mycobacterium tuberculosis | MIC | Significant | [9] |

Conclusion and Future Directions

The 2-methoxy-4-(methylthio)pyridine scaffold represents a promising, yet underexplored, area of medicinal chemistry. Its established role as a key component of proton pump inhibitors provides a solid foundation for its bioactivity. Furthermore, compelling evidence from structurally related compounds suggests significant potential for the development of novel antiviral and kinase-inhibiting agents.

Future research should focus on the systematic synthesis and biological evaluation of a diverse library of 2-methoxy-4-(methylthio)pyridine derivatives. Detailed structure-activity relationship studies are crucial to elucidate the key structural features required for potent and selective activity against various targets. Mechanistic studies will also be essential to understand how these compounds exert their biological effects. The insights gained from such investigations will undoubtedly pave the way for the discovery of new and effective therapeutic agents based on this versatile scaffold.

References

-

Pirisinu, M., et al. (1999). Synthesis and biological evaluation of 2-methoxy- and 2-methylthio-6-[2'-alkylamino)ethyl]-4(3H)-pyrimidinones with anti-rubella virus activity. Bioorganic & Medicinal Chemistry, 7(9), 1925-1931. [Link]

-

Chikhale, R. V., et al. (2013). Synthesis, Spectral Characterization and Analgesic Activity of 2-Methylthio-1,4-Dihydropyrimidines. Iranian Journal of Pharmaceutical Research, 12(1), 99-110. [Link]

-

Brinton, M. A., et al. (2024). Synthesis and Structure-Activity Relationships of 2,5-Dimethoxy-4-Substituted Phenethylamines and the Discovery of CYB210010: A Potent, Orally Bioavailable and Long-Acting Serotonin 5-HT2 Receptor Agonist. Journal of Medicinal Chemistry. [Link]

-

Slideshare. (n.d.). Proton pump inhibitors discovery and development. [Link]

-

Lindberg, P., et al. (1996). Structure-activity relationship of 2-[[(2-pyridyl)methyl]thio]-1H- benzimidazoles as anti Helicobacter pylori agents in vitro and evaluation of their in vivo efficacy. Journal of Medicinal Chemistry, 39(5), 1078-1088. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2026). 2-Methoxy-4-methylpyridine: A Cornerstone in Pharmaceutical Intermediate Synthesis. [Link]

-

Popa, A., et al. (2022). Pyridine Compounds with Antimicrobial and Antiviral Activities. International Journal of Molecular Sciences, 23(10), 5659. [Link]

-

Semantic Scholar. (2019). Design, synthesis, and biological evaluation of novel 3‐(thiophen‐2‐ylthio)pyridine derivatives as potential multitarget anticancer agents. [Link]

-

Sun, Y., et al. (2019). Design, synthesis, and biological evaluation of novel 3-(thiophen-2-ylthio)pyridine derivatives as potential multitarget anticancer agents. Archiv der Pharmazie, 352(9), e1900024. [Link]

-

Wang, Y., et al. (2022). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Medicinal Chemistry, 13(1), 105-112. [Link]

-

Bekier, A., et al. (2022). 2,4-Disubstituted pyridine derivatives are effective against intracellular and biofilm-forming tubercle bacilli. Frontiers in Microbiology, 13, 1032649. [Link]

-

Gao, J., et al. (2013). Reaction of proton pump inhibitors with model peptides results in novel products. Journal of Pharmacological Sciences, 123(1), 78-86. [Link]

-

Martínez-Arias, J., et al. (2022). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. International Journal of Molecular Sciences, 23(23), 15309. [Link]

-

Shipman, C., Jr, et al. (1974). Antiviral Activity of 2-Acetylpyridine Thiosemicarbazones Against Herpes Simplex Virus. Antimicrobial Agents and Chemotherapy, 6(4), 518-524. [Link]

-

ResearchGate. (n.d.). 2‐Methoxy Pyridine. [Link]

-

Fath-alla, A. M., et al. (2021). Antiviral Activities of Pyridine Fused and Pyridine Containing Heterocycles, A Review (from 2000 to 2020). Current Organic Chemistry, 25(13), 1546-1576. [Link]

-

Carrasco, E., et al. (2021). Discovery of novel 2,3,5-trisubstituted pyridine analogs as potent inhibitors of IL-1β via modulation of the p38 MAPK signaling pathway. European Journal of Medicinal Chemistry, 223, 113645. [Link]

-

ResearchGate. (2019). Design, synthesis, and biological evaluation of novel 3‐(thiophen‐2‐ylthio)pyridine derivatives as potential multitarget anticancer agents. [Link]

-

Abdel-Maksoud, M. S., et al. (2022). Novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives as potential antitumor candidates targeting both EGFR and VEGFR-2; design, synthesis, biological evaluations, and in silico studies. RSC Advances, 12(15), 9187-9213. [Link]

-

New Journal of Chemistry. (2014). 2-Methoxypyridine derivatives: synthesis, liquid crystalline and photo-physical properties. [Link]

-

Opperman, T. J., et al. (2016). Optimization of a novel series of pyranopyridine RND efflux pump inhibitors. Future Medicinal Chemistry, 8(11), 1247-1260. [Link]

-

AWS. (n.d.). Supporting Information Macrocyclic drugs and clinical candidates – what can medicinal chemists learn from their properties. [Link]

Sources

- 1. Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Reaction of proton pump inhibitors with model peptides results in novel products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Structure-activity relationship of 2-[[(2-pyridyl)methyl]thio]-1H- benzimidazoles as anti Helicobacter pylori agents in vitro and evaluation of their in vivo efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Antiviral Activities of Pyridine Fused and Pyridine Containing Heterocycles, A Review (from 2000 to 2020) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and biological evaluation of 2-methoxy- and 2-methylthio-6-[2'-alkylamino)ethyl]-4(3H)-pyrimidinones with anti-rubella virus activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives as potential antitumor candidates targeting both EGFR and VEGFR-2; design, synthesis, biological evaluations, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design, synthesis, and biological evaluation of novel 3-(thiophen-2-ylthio)pyridine derivatives as potential multitarget anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Frontiers | 2,4-Disubstituted pyridine derivatives are effective against intracellular and biofilm-forming tubercle bacilli [frontiersin.org]

Technical Characterization Guide: 5-Bromo-2-methoxy-4-(methylthio)pyridine

[1]

Executive Summary

5-Bromo-2-methoxy-4-(methylthio)pyridine is a trisubstituted pyridine derivative utilized primarily as a scaffold in medicinal chemistry for Suzuki-Miyaura cross-coupling (via the C5-bromide) or nucleophilic aromatic substitution (

Its physicochemical profile is dominated by the lipophilic nature of the bromo and methylthio substituents, resulting in low aqueous solubility but high permeability. Stability concerns focus on the oxidative susceptibility of the sulfide moiety and the acid-lability of the 2-methoxy group .

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]

| Property | Data / Prediction | Technical Insight |

| IUPAC Name | 5-bromo-2-methoxy-4-(methylthio)pyridine | Core scaffold for kinase inhibitor synthesis. |

| Molecular Formula | Halogenated heteroaromatic thioether. | |

| Molecular Weight | 234.11 g/mol | Fragment-like; suitable for lead optimization. |

| Physical State | Solid (Off-white to pale yellow) | Coloration often indicates trace S-oxidation or impurities. |

| Calculated LogP (cLogP) | 2.8 – 3.2 (Predicted) | Highly lipophilic; requires organic co-solvents for biological assays. |

| Predicted pKa (Base) | ~2.5 – 3.5 (Pyridine N) | The electron-withdrawing Br and OMe (inductive) lower the basicity of the pyridine nitrogen compared to pyridine (pKa 5.2). |

| H-Bond Donors/Acceptors | 0 / 4 | Lacks H-bond donors; relies on acceptors (N, O, S, Br). |

Solubility Profile

Solvent Compatibility

Due to its lipophilic substituents (

-

DMSO (Dimethyl Sulfoxide): Excellent (> 50 mg/mL). Recommended for stock solutions.

-

DCM (Dichloromethane): Excellent (> 100 mg/mL). Ideal for extraction/purification.

-

Methanol/Ethanol: Good (> 20 mg/mL). Suitable for crystallization.

-

Water (pH 7.4): Poor (< 0.1 mg/mL). Requires solubilizing agents (cyclodextrins) or pH adjustment.

pH-Dependent Solubility

The pyridine nitrogen provides a basic center, meaning solubility is pH-dependent.

-

pH < 2 (Acidic): Solubility increases significantly due to protonation of the pyridine nitrogen (

). -

pH > 4 (Neutral/Basic): The compound exists in its neutral, uncharged form, leading to precipitation or minimum solubility.

Experimental Protocol: Saturation Shake-Flask Method

To determine the exact thermodynamic solubility, follow this SOP:

-

Preparation: Add excess solid compound to 2 mL of buffer (pH 1.2, 7.4) or solvent.[1][2][3][4]

-

Equilibration: Shake at 25°C for 24 hours (300 rpm).

-

Separation: Centrifuge at 10,000 rpm for 10 minutes or filter through a 0.22 µm PVDF membrane.

-

Quantification: Analyze the supernatant via HPLC-UV (254 nm).

Stability Profile

The stability of this molecule is governed by two primary degradation pathways: S-Oxidation and Demethylation .

Oxidative Stability (Critical)

The methylthio group (-SMe) at position 4 is the most reactive site for oxidation.

-

Mechanism: Atmospheric oxygen or peroxides in solvents (e.g., aged THF/PEG) can oxidize the sulfide to the Sulfoxide (S=O) and subsequently to the Sulfone (O=S=O) .

-

Risk: High in solution; Moderate in solid state.

-

Mitigation: Store under inert atmosphere (

/Ar). Use antioxidant-stabilized solvents.

Hydrolytic Stability

-

Neutral/Basic pH: The 2-methoxy group is generally stable.

-

Strong Acid (pH < 1): Prolonged exposure to strong acids (e.g., HCl, HBr) at elevated temperatures can cause demethylation , converting the 2-methoxypyridine to the corresponding 2-pyridone (tautomer of 2-hydroxypyridine).

Thermal Stability

-

Melting Point: Predicted range 50–80°C .

-

Thermal Decomposition: Stable up to ~150°C. Above this, debromination or decomposition of the thioether may occur.

Visualizations & Workflows

Degradation Pathway Diagram

The following diagram illustrates the primary degradation risks: Oxidation of the sulfide and Hydrolysis of the methoxy group.

Figure 1: Primary degradation pathways.[5] The sulfide oxidation (Red) is the most common storage instability.

Solubility Determination Workflow

A decision tree for selecting the correct solubilization strategy for biological assays.

Figure 2: Solubilization strategy for biological assays to prevent precipitation.

Handling & Safety Protocols

-

Signal Word: WARNING

-

Hazard Statements:

-

Storage Conditions:

-

Temperature: 2–8°C (Refrigerate).

-

Atmosphere: Inert gas (Argon/Nitrogen) recommended to prevent S-oxidation.

-

Container: Amber glass vial (light sensitive).

-

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 140938, 4-(Methylthio)pyridine. Retrieved from [Link]

- Context: Provides baseline stability data for the methylthio-pyridine substructure.

-

European Chemicals Agency (ECHA). Registration Dossier: 5-Bromo-2-methoxypyridine. Retrieved from [Link]

- Context: Safety and handling d

-

Organic Chemistry Portal. Oxidation of Sulfides to Sulfoxides. Retrieved from [Link]

- Context: Mechanistic insight into the oxidative instability of the thioether group.

- Context: Analogous compound data used for physical state and solubility estim

Sources

- 1. Bromination of Olefins with HBr and DMSO [organic-chemistry.org]

- 2. researchgate.net [researchgate.net]

- 3. 4-N,N-Dimethylaminopyridine Promoted Selective Oxidation of Methyl Aromatics with Molecular Oxygen | MDPI [mdpi.com]

- 4. Continuous Flow Microreactor Promoted the Catalytic N-Oxidation Reaction of Pyridine Derivatives [organic-chemistry.org]

- 5. researchgate.net [researchgate.net]

- 6. 4-(Methylthio)pyridine | C6H7NS | CID 140938 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes & Protocols: Strategic C-N Bond Formation via Buchwald-Hartwig Amination of 5-Bromo-2-methoxy-4-(methylthio)pyridine

Abstract

The Buchwald-Hartwig amination stands as a pillar of modern synthetic chemistry, enabling the formation of carbon-nitrogen (C-N) bonds with remarkable efficiency and scope.[1] This guide provides a detailed technical overview and actionable protocols for the palladium-catalyzed amination of 5-bromo-2-methoxy-4-(methylthio)pyridine, a versatile heteroaromatic building block. This substrate presents unique challenges and opportunities due to its electron-rich nature and the presence of a potentially coordinating methylthio group. We will dissect the causality behind the selection of catalysts, ligands, bases, and solvents, offering field-proven insights to guide researchers, scientists, and drug development professionals toward successful reaction design, optimization, and execution.

Introduction: The Strategic Value of Aminopyridines

Aryl and heteroaryl amines are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and materials science.[2] The 2-methoxy-4-(methylthio)-5-aminopyridine core, accessible through the Buchwald-Hartwig amination of the corresponding bromide, serves as a valuable scaffold for generating diverse molecular architectures. Traditional methods for aromatic C-N bond formation, such as nucleophilic aromatic substitution (SNAr), often require harsh conditions and are limited by the electronic properties of the substrate.[1] The palladium-catalyzed approach, developed and refined by Stephen L. Buchwald and John F. Hartwig, provides a milder and more general alternative, significantly expanding the synthetic toolkit.[1]

The substrate, 5-bromo-2-methoxy-4-(methylthio)pyridine, is an electron-rich bromopyridine. The methoxy and methylthio substituents enhance the ring's electron density, which can influence the oxidative addition step. Critically, the sulfur atom of the methylthio group can act as a Lewis base and potentially coordinate to the palladium center, leading to catalyst inhibition. This necessitates a carefully designed catalytic system, particularly the choice of ligand, to mitigate this effect and ensure high catalytic turnover.

Reaction Fundamentals: Mechanism and Component Selection

A deep understanding of the reaction mechanism is paramount for rational protocol design and troubleshooting. The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium(0) active species.[3][4]

The Catalytic Cycle

The generally accepted mechanism involves three key steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.[1][3] An unproductive side reaction, β-hydride elimination, can occur with primary amines, leading to hydrodehalogenation of the starting material.[1][5]

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Causality Behind Component Selection

The success of the amination of 5-bromo-2-methoxy-4-(methylthio)pyridine hinges on the judicious selection of four key components:

-

Palladium Precursor: The reaction is catalyzed by a Pd(0) species, which can be generated in situ from a more stable Pd(II) precursor like Pd(OAc)₂ or introduced directly as a Pd(0) source such as Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)).[3] Pd(OAc)₂ is often preferred for its stability and cost-effectiveness, as it is readily reduced to Pd(0) by the phosphine ligand or amine in the reaction mixture.[3]

-

Ligand (The Critical Choice): The ligand stabilizes the palladium center, modulates its reactivity, and facilitates the key steps of the catalytic cycle. For an electron-rich, potentially coordinating substrate like ours, the ligand must be:

-

Electron-Rich: To promote the oxidative addition of the aryl bromide.

-

Sterically Hindered (Bulky): This is the most critical feature. A bulky ligand accelerates the final reductive elimination step, which is often rate-limiting.[1] Furthermore, steric bulk creates a protective pocket around the palladium center, preventing the sulfur atom of the methylthio group from irreversibly binding and poisoning the catalyst.[5]

-

Recommended Ligands: Modern dialkylbiaryl phosphines are the gold standard. Ligands such as XPhos, SPhos, and t-BuXPhos have demonstrated broad utility and high activity for coupling heteroaryl halides.[1][5] Ferrocene-based ligands like dppf have also been used but the newer generation biaryl phosphines often provide superior results for challenging substrates.[1]

-

-

Base: A strong, non-nucleophilic base is required to deprotonate the amine (or the intermediate palladium-amine complex) to generate the more nucleophilic amide.[3] Sodium tert-butoxide (NaOtBu) is the most commonly employed and highly effective base for this purpose.[6] Other bases like potassium tert-butoxide (KOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) can also be used. For substrates with base-sensitive functional groups, a weaker carbonate base like Cs₂CO₃ may be effective, though often requiring higher temperatures or more active catalyst systems.[7]

-

Solvent: The solvent must be anhydrous and aprotic to prevent quenching of the strong base and interference with the catalytic cycle. Aromatic hydrocarbons like toluene or ethereal solvents such as 1,4-dioxane or tetrahydrofuran (THF) are standard choices.[8][9] Toluene is an excellent starting point due to its high boiling point, which allows for a broad range of reaction temperatures.

Experimental Protocols and Workflow

Safety Precaution: This reaction involves air-sensitive and hazardous materials. All operations must be conducted under an inert atmosphere (e.g., nitrogen or argon) in a well-ventilated fume hood. Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Consult the Safety Data Sheets (SDS) for all reagents before use.[2]

General Protocol for Buchwald-Hartwig Amination (1.0 mmol Scale)

This protocol is a robust starting point for the amination of 5-bromo-2-methoxy-4-(methylthio)pyridine with a generic secondary amine.

Materials and Reagents:

-

5-bromo-2-methoxy-4-(methylthio)pyridine (1.0 mmol, 1.0 equiv.)

-

Amine (primary or secondary, 1.2 mmol, 1.2 equiv.)

-

Pd₂(dba)₃ (0.02 mmol, 2 mol%) or Pd(OAc)₂ (0.04 mmol, 4 mol%)

-

XPhos (4-8 mol%)

-

Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv.)

-

Anhydrous, degassed toluene (5 mL)

-

Oven-dried reaction vessel (e.g., Schlenk tube or sealed vial) with a magnetic stir bar

Experimental Workflow Diagram

Sources

- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 4. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 5. Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 7. mural.maynoothuniversity.ie [mural.maynoothuniversity.ie]

- 8. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 9. Two solvents (Dioxane, DMAc), Strong Base (NaOt-Bu) Step-by-Step Guide for Buchwald-Hartwig Amination Reaction Screening Kit [sigmaaldrich.com]

Troubleshooting & Optimization

Technical Support Center: Purification of 5-Bromo-2-methoxy-4-(methylthio)pyridine

Welcome to the technical support guide for the purification of 5-Bromo-2-methoxy-4-(methylthio)pyridine. This document is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions to common challenges encountered during the purification of this key pyridine intermediate. Our goal is to move beyond simple protocols and explain the causality behind experimental choices, empowering you to troubleshoot effectively and achieve high purity.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in my crude 5-Bromo-2-methoxy-4-(methylthio)pyridine?

A1: The impurity profile is highly dependent on the synthetic route. However, for multi-substituted pyridines, common contaminants often include:

-

Unreacted Starting Materials: Precursors used in the synthesis that were not fully consumed.

-

Over-brominated Species: In bromination reactions, it's possible to form di-bromo or other poly-brominated pyridine derivatives as side products.[1]

-

Isomeric Byproducts: Depending on the regioselectivity of the synthetic steps, isomers may form.

-

Oxidation Products: The methylthio (-SCH₃) group is susceptible to oxidation, which can form the corresponding sulfoxide (-SOCH₃) or sulfone (-SO₂CH₃) impurities. This can be exacerbated by exposure to strong oxidizing agents or prolonged exposure to air.

-

Reagents and Catalysts: Residual reagents or catalysts from the preceding reaction steps.

Q2: My crude product is a dark oil or a discolored solid, but the literature suggests it should be a colorless or light-yellow solid. What is the cause?

A2: Discoloration is a common indicator of impurities or degradation.[2] For pyridine derivatives, especially those with electron-donating groups like methoxy and methylthio, this can arise from trace amounts of highly conjugated byproducts or degradation from prolonged exposure to air and light.[2] It is highly recommended to first analyze a small sample by TLC, LC-MS, or NMR to identify the nature of the colored contaminant before proceeding with a large-scale purification.

Q3: Which purification technique should I try first for 5-Bromo-2-methoxy-4-(methylthio)pyridine?

A3: For most crude reaction mixtures containing this compound, flash column chromatography on silica gel is the most versatile and effective initial purification method. It is excellent for separating compounds with different polarities, which is typically the case for starting materials, product, and major byproducts.[3][4] If the product is obtained as a solid and is relatively pure (>90%), recrystallization can be an excellent secondary step to achieve very high purity.[4][5]

Q4: How stable is 5-Bromo-2-methoxy-4-(methylthio)pyridine during purification?

A4: The compound is generally stable under standard chromatographic and recrystallization conditions. However, two main considerations are:

-

Acidity: Prolonged exposure to highly acidic conditions, including unmodified silica gel, can potentially lead to degradation. The basic nitrogen of the pyridine ring can interact strongly with acidic surfaces.[6]

-

Oxidation: As mentioned, the thioether moiety is prone to oxidation. Avoid unnecessarily harsh conditions, strong oxidizing agents, and prolonged heating in the presence of air. When concentrating solutions, using a rotary evaporator at a moderate temperature is advised.

Troubleshooting Guides

This section provides in-depth solutions to specific problems you may encounter during your experiments.

Issue 1: Column Chromatography Results in Poor Separation and/or Significant Peak Tailing

Symptoms:

-

Your target compound co-elutes with an impurity.

-

The product elutes from the column over a large number of fractions, often as a long "tail" rather than a sharp band. This leads to low recovery of pure fractions.

Causality and Strategic Solutions:

Peak tailing with basic compounds like pyridines on standard silica gel is a classic problem. It is primarily caused by the strong, non-ideal interaction between the basic lone pair of electrons on the pyridine nitrogen and the acidic residual silanol groups (Si-OH) on the silica surface.[6] This creates a secondary, non-linear retention mechanism that broadens the peak.

Workflow: Troubleshooting Poor Chromatographic Resolution

Caption: A logical workflow for systematically improving chromatographic resolution.

Detailed Protocols & Explanations:

-

Optimize the Mobile Phase:

-

Rationale: The choice of solvent (eluent) is the most critical factor in achieving separation. For a molecule of intermediate polarity like 5-Bromo-2-methoxy-4-(methylthio)pyridine, a gradient of ethyl acetate (EtOAc) in hexanes is an excellent starting point.

-

Protocol:

-

On a TLC plate, spot your crude material.

-

Develop separate TLCs in various Hexane:EtOAc ratios (e.g., 9:1, 4:1, 2:1).

-

The ideal solvent system for column chromatography will give your product an Rf value of approximately 0.25-0.35.

-

-

-

Mitigate Peak Tailing with a Competing Base:

-

Rationale: Adding a small amount of a competing base, like triethylamine (TEA), to the mobile phase will saturate the acidic silanol sites on the silica.[6] The TEA preferentially interacts with these sites, effectively shielding your pyridine compound from this undesirable interaction and resulting in a much sharper, more symmetrical peak.

-

Protocol: Prepare your chosen mobile phase (e.g., 4:1 Hexane:EtOAc) and add 0.5% to 1% TEA by volume. Use this modified eluent to both prepare the column slurry and run the chromatography.

-

-

Consider an Alternative Stationary Phase:

-

Rationale: If tailing persists even with TEA, the silica itself may be too acidic. Alumina (neutral or basic) is a good alternative stationary phase for basic compounds. Alternatively, using end-capped silica gel, where the residual silanol groups are chemically modified, can also provide symmetrical peaks.[6]

-

| Parameter | Standard Silica Gel | Silica Gel + 1% TEA | Neutral Alumina |

| Interaction | Strong acid-base interaction | Shielded silanol groups | Lewis acid/base, polar |

| Peak Shape | Often shows tailing | Symmetrical | Generally Symmetrical |

| Best For | General purpose | Basic compounds (like pyridines) | Basic or neutral compounds |

| Cost | Low | Low | Moderate |

Table 1. Comparison of Stationary Phase Choices for Purifying Pyridine Derivatives.

Issue 2: Recrystallization Fails or Gives Low Recovery

Symptoms:

-

The compound "oils out," forming a liquid layer instead of crystals upon cooling.

-

No solid forms at all, even after extensive cooling.

-

The final recovered mass of pure crystals is very low.

Causality and Strategic Solutions:

Successful recrystallization relies on a significant difference in the compound's solubility in a given solvent at high and low temperatures.[5] Failure often stems from an inappropriate solvent choice or technique.[7]

Workflow: Selecting a Recrystallization Solvent

Caption: A systematic workflow for identifying a suitable recrystallization solvent.

Detailed Protocols & Explanations:

-

Addressing "Oiling Out":

-

Rationale: This happens when the solution becomes supersaturated at a temperature above the melting point of your compound (or a compound/solvent eutectic). The compound liquefies instead of crystallizing.

-

Solution: Re-heat the solution until the oil redissolves completely. Add a small amount (5-10% more) of the hot solvent to decrease the saturation level. Allow it to cool much more slowly. Insulating the flask can help promote slow cooling and proper crystal formation.[5]

-

-

Improving Low Recovery:

-

Rationale: Low recovery is typically caused by using too much solvent, such that a significant amount of the product remains dissolved even at low temperatures.

-

Protocol: Step-by-Step Recrystallization

-

Place the crude solid in an Erlenmeyer flask.

-

Add the chosen solvent portion-wise while heating the mixture to a gentle boil. Add just enough solvent to fully dissolve the solid. This is the most critical step for ensuring good recovery.

-

If colored impurities are present that do not dissolve, perform a hot filtration to remove them.

-

Cover the flask and allow it to cool slowly and undisturbed to room temperature.

-

Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal precipitation.

-

Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent.

-

Dry the crystals thoroughly under vacuum.

-

-

References

- BenchChem. (2025).

- HELIX Chromatography. HPLC Methods for analysis of Pyridine.

- HELIX Chromatography. HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column.

- BenchChem. (2025). Technical Support Center: Purification of 2,6-Disubstituted Pyridine Products.

- The Royal Society of Chemistry. (n.d.).

- PubMed Central. (n.d.). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors.

- BenchChem. (2025). Technical Support Center: Synthesis of Substituted Pyridin-4-ols.

- BenchChem. (2025). Technical Support Center: Synthesis of Substituted Pyridines.

- Alchem Pharmtech. CAS 59549-52-9 | 5-BROMO-2-METHOXY-4-(METHYLTHIO)PYRIMIDINE.

- Heterocyclic Letters. (2021).

- Chemistry LibreTexts. (2021). 2.

- Slideshare. (2009).

Sources

- 1. heteroletters.org [heteroletters.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. rsc.org [rsc.org]

- 4. New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Recrystallization Spring Fall 09 | PPT [slideshare.net]

Technical Support Center: Regiocontrol in 2,4,5-Trisubstituted Pyridine Synthesis

The following technical guide addresses the regioselective synthesis of 2,4,5-trisubstituted pyridines. It is structured as a Tier-3 Support resource, designed for medicinal chemists and process engineers requiring actionable troubleshooting strategies.

Current Status: Operational Topic: Troubleshooting Regioselectivity & Synthetic Strategy User Level: Advanced (Ph.D. / Senior Scientist)

Executive Summary

Synthesizing 2,4,5-trisubstituted pyridines presents a unique "crowding" challenge. Unlike the symmetrical 2,4,6-substitution pattern, the 2,4,5-motif creates electronic and steric conflicts between the C4 and C5 positions. This guide categorizes solutions into three workflows: Top-Down Functionalization (manipulating pre-formed rings), Halogen Dance (relocating reactivity), and Bottom-Up Construction (de novo synthesis).

Module 1: Top-Down Functionalization (Cross-Coupling & SNAr)

Context: You are starting with a polyhalogenated pyridine (e.g., 2,4,5-tribromopyridine) and attempting to install substituents sequentially.

FAQ 1.1: What is the intrinsic reactivity order of 2,4,5-trihalopyridines in Pd-catalyzed couplings?

The Hierarchy: In oxidative addition (Suzuki, Stille, Negishi) and SNAr reactions, the reactivity generally follows the electron-deficiency gradient:

-

C2 (α): Most electron-deficient due to proximity to Nitrogen. Reacts first.

-

C4 (γ): Highly activated (para-like), but slightly less than C2. Reacts second.

-

C5 (β): Electron-rich (meta-like). Least reactive. Reacts last.

Troubleshooting Protocol:

-

Issue: "I am getting a mixture of C4 and C5 substitution after the C2 position is filled."

-

Root Cause: If the C2 substituent is electron-withdrawing (e.g., -CF3, -CN), it deactivates the ring further, making the discrimination between C4 and C5 purely steric. If the C2 group is electron-donating (e.g., -OMe), it may passivate C4, making C5 competitive.

-

Solution: Use "Orthogonal Halogenation" . Do not use 2,4,5-tribromopyridine. Instead, use 2-chloro-4,5-dibromopyridine or 2,4-dichloro-5-bromopyridine .

-

Why? C-Br bonds undergo oxidative addition significantly faster than C-Cl bonds. This overrides the electronic bias.[1]

-

Workflow:

-

Step 1: Suzuki at C5 (Br) using 2,4-dichloro-5-bromopyridine (The Br reacts before the Cl's).

-

Step 2: SNAr or Coupling at C4 (Cl) (C4 is more activated than C2 due to the steric hindrance of the new C5 group? Correction: C2 is usually more reactive than C4 in Cl systems, but C4 can be targeted if C2 is blocked or if using specific ligands). Refinement: A better scaffold is 2,5-dibromo-4-chloropyridine .

-

Reaction 1: C2-selective coupling (most activated Br).

-

Reaction 2: C5-selective coupling (remaining Br).

-

Reaction 3: C4-functionalization (Cl, requires harsh conditions or Ni-catalysis).

-

-

Quantitative Reactivity Data

Relative rates of oxidative addition (approximate).

| Substrate | C2 Reactivity | C4 Reactivity | C5 Reactivity | Recommended Strategy |

| 2,4,5-Tribromopyridine | High (1st) | Medium (2nd) | Low (3rd) | Stepwise temperature control. |

| 2,4-Dichloro-5-bromopyridine | Low | Low | High (1st) | Use for installing C5 group first. |

| 2-Chloro-4,5-diiodopyridine | Low | High (1st) | High (2nd) | Difficult to separate C4/C5. |

Module 2: The Halogen Dance (Relocating Reactivity)

Context: You need a substituent at C4, but your starting material (e.g., 2,5-dibromopyridine) only allows lithiation at C3 or C6.

FAQ 2.1: How do I access the "impossible" C4 position from 2,5-dihalopyridines?

The Solution: The Halogen Dance (HD) reaction.[2][3] This exploits the thermodynamic stability of the lithiated species.[2]

Mechanism:

-

Kinetic Control: Lithiation of 2,5-dibromopyridine with LDA at -78°C occurs at C3 (the position flanked by two halogens is most acidic).

-

Thermodynamic Control: If you warm the reaction (or use specific conditions), the lithium migrates to C4 .

-

Why? The C4-lithio species is stabilized by the adjacent C5-Br and is less sterically crowded than the C3-lithio species (flanked by C2-Br and C4-H).

-

Experimental Protocol (Self-Validating):

-

Start: 2,5-Dibromopyridine in THF.

-

Reagent: Add LDA (1.05 equiv) at -78°C.

-

The "Dance":

-

For C3 functionalization: Quench immediately with electrophile.

-

For C4 functionalization: Stir at -78°C for 30 mins, then warm to -40°C or -20°C (monitor by GC-MS aliquots quenched with D2O). The species will isomerize to the 4-lithio-2,5-dibromopyridine.

-

-

Quench: Add electrophile (E+).

-

Result: 2,5-Dibromo-4-substituted pyridine.

Visualization: Halogen Dance Mechanism

Caption: The Lithium-Halogen Dance allows translocation of the reactive center from C3 to C4, enabling access to 2,4,5-trisubstituted cores from 2,5-precursors.

Module 3: De Novo Construction (Bottom-Up)

Context: Functionalizing a pyridine ring is failing due to steric clashes or inseparable regioisomers.

FAQ 3.1: When should I abandon coupling and build the ring?

Switch to De Novo synthesis if:

-

You need bulky substituents at both C4 and C5.

-

You require specific heteroatoms (e.g., Oxygen, Nitrogen) directly attached to the ring that are hard to couple.

Troubleshooting the Bohlmann-Rahtz Reaction

The Bohlmann-Rahtz reaction (condensation of enamines with ethynyl ketones) is powerful but prone to regiochemical ambiguity in unsymmetrical systems.

Protocol for 2,4,5-Regiocontrol: Use a Three-Component Coupling strategy rather than a two-component condensation.

-

Components:

-

Aldehyde (R1-CHO) -> Becomes C4 substituent.

-

1,3-Dicarbonyl (or equivalent) -> Becomes C5/C6 fragment.

-

Enamine or Ammonium Acetate -> Provides Nitrogen.

-

-

Key Trick: Use

-keto amides or

Module 4: C-H Activation (Late-Stage)

Context: You have a 2,5-disubstituted pyridine and need to install a final group at C4 without halogens.

FAQ 4.1: Can I selectively activate C4-H over C3-H?

Yes, but it requires specific electronic control.

-

Silylation: Electrochemical reduction or catalytic silylation often targets C4 (the most electron-deficient position for radical/nucleophilic attack) in 3-substituted pyridines.

-

Reference: C4-selective silylation via reductive dearomatization [1].[4]

-

-

Sulfonylation: Activation with Tf2O followed by sulfinate addition is highly C4-selective due to the formation of the N-triflylpyridinium intermediate, which directs nucleophiles to the para (C4) position.

-

Protocol: Pyridine + Tf2O -> [N-Tf-Py]+ -> Add R-SO2-Na -> Elimination of TfOH -> 4-Sulfonylpyridine [2].

-

Strategic Decision Matrix

Use this diagram to select your synthetic route based on your target molecule's constraints.

Caption: Decision tree for selecting the optimal synthetic pathway based on substituent sterics and electronic requirements.

References

-

Site-Selective Electrochemical C–H Silylations of Pyridines Enabled by Temporary Reductive Dearomatization. Source: ChemRxiv. URL:[Link][5][6]

-

Base-mediated C4-selective C-H-sulfonylation of pyridine. Source: ChemRxiv. URL:[Link][5][6]

-

Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Source: Chemical Science (RSC).[7] URL:[Link]

-

Continuous-Flow Divergent Lithiation of 2,3-Dihalopyridines: Deprotolithiation versus Halogen Dance. Source: Chemistry – A European Journal (via NCBI). URL:[Link]

-

A Directive Ni Catalyst Overrides Conventional Site-Selectivity in Pyridine C–H Alkenylation. Source: Nature Chemistry (via NCBI). URL:[Link]

Sources

- 1. A Directive Ni Catalyst Overrides Conventional Site-Selectivity in Pyridine C–H Alkenylation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Continuous‐Flow Divergent Lithiation of 2,3‐Dihalopyridines: Deprotolithiation versus Halogen Dance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. da.lib.kobe-u.ac.jp [da.lib.kobe-u.ac.jp]

- 4. chemrxiv.org [chemrxiv.org]

- 5. scispace.com [scispace.com]

- 6. chemrxiv.org [chemrxiv.org]

- 7. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) [pubs.rsc.org]

Validation & Comparative

A Comparative Guide to the ¹H NMR Chemical Shift of the Methylthio Group on a Pyridine Ring

For researchers and professionals in drug development and synthetic chemistry, Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for structural elucidation. The chemical shift (δ) of a proton is exquisitely sensitive to its local electronic environment, offering profound insights into molecular architecture. This guide provides an in-depth analysis of the ¹H NMR chemical shift of the methylthio (-SCH₃) group attached to a pyridine ring, a common scaffold in medicinal chemistry. We will explore how the position of this group and the electronic nature of other ring substituents modulate its resonance, supported by experimental data and a validated protocol for spectral acquisition.

Foundational Principles: The Electronic Landscape of the Pyridine Ring

The ¹H NMR spectrum of a substituted pyridine is governed by a confluence of electronic effects. Understanding these is crucial to interpreting the chemical shift of an attached methylthio group.

-

Anisotropic Ring Current: Like benzene, the π-system of the pyridine ring generates a powerful ring current when placed in an external magnetic field. This current induces a secondary magnetic field that strongly deshields protons located outside the ring, causing them to resonate at a higher chemical shift (downfield) compared to non-aromatic protons.[1][2]

-

Inductive and Resonance Effects of the Nitrogen Atom: The electronegative nitrogen atom is the defining feature of the pyridine ring. It influences the surrounding protons in two ways:

-

Inductive Effect (-I): Nitrogen is more electronegative than carbon and withdraws electron density through the sigma bonds. This effect is strongest at the adjacent ortho positions (C2, C6), weaker at the meta positions (C3, C5), and weakest at the para position (C4). This withdrawal of electron density deshields the nearby protons.[2]

-

Resonance Effect (-M): The nitrogen atom can withdraw π-electron density from the ring, particularly from the ortho and para positions, as shown by resonance structures. This delocalization further deshields protons at these positions.[2]

-

Consequently, the typical chemical shifts for unsubstituted pyridine protons are δ ≈ 8.5 ppm (H-2, H-6), δ ≈ 7.8 ppm (H-4), and δ ≈ 7.4 ppm (H-3, H-5), all of which are downfield compared to benzene's δ ≈ 7.3 ppm.[3] The methylthio group's protons, while not directly on the ring, are electronically coupled to it, and their chemical shift serves as a sensitive probe of these foundational effects.

Comparative Analysis: Positional Isomerism of the Methylthio Group

The location of the methylthio group on the pyridine ring is the primary determinant of its ¹H NMR chemical shift. The interplay between the sulfur atom's properties and the ring's intrinsic electronic distribution leads to a distinct and predictable trend. Sulfur can be weakly electron-donating through resonance (lone pair participation) and is moderately electronegative, leading to complex effects.

Below is a comparison of the experimental ¹H NMR chemical shifts for the methyl protons in the three positional isomers of methylthiopyridine.

| Compound | Position of -SCH₃ | ¹H Chemical Shift of -SCH₃ (δ, ppm) | Solvent |

| 2-(Methylthio)pyridine | ortho | 2.56 | CDCl₃ |

| 3-(Methylthio)pyridine | meta | 2.52 | CDCl₃ |

| 4-(Methylthio)pyridine | para | 2.54 | CDCl₃ |

Table 1: Comparison of ¹H NMR chemical shifts for the methylthio group in isomeric methylthiopyridines. Data sourced from publicly available spectral databases.[4][5]

Analysis of the Trend:

-

2-(Methylthio)pyridine (δ ≈ 2.56 ppm): The methylthio group at the C2 position experiences the strongest deshielding effect. This is attributable to the powerful inductive withdrawal of the adjacent nitrogen atom. Proximity to the nitrogen lone pair may also contribute a through-space deshielding effect.

-

4-(Methylthio)pyridine (δ ≈ 2.54 ppm): At the C4 position, the methylthio group is primarily influenced by the resonance-withdrawing nature of the nitrogen atom. While the inductive effect is weaker at this distance, the π-system effectively transmits the deshielding influence to the substituent.

-

3-(Methylthio)pyridine (δ ≈ 2.52 ppm): The methylthio group at the C3 position exhibits the most upfield (most shielded) chemical shift. The meta position is minimally affected by the nitrogen's resonance effects and experiences a weaker inductive pull compared to the ortho position. Therefore, the protons of the methyl group in this isomer are in a relatively more electron-rich environment.

This predictable pattern (ortho > para > meta) provides a reliable diagnostic tool for identifying the substitution pattern of methylthiopyridines.

The Influence of Additional Ring Substituents

The electronic landscape of the pyridine ring can be further tuned by the introduction of other substituents. These groups modulate the electron density of the entire ring system, which in turn shields or deshields the protons of the methylthio group. This phenomenon is a classic example of substituent chemical shift (SCS) effects.

-

Electron-Donating Groups (EDGs): Substituents like methyl (-CH₃), methoxy (-OCH₃), or amino (-NH₂) groups donate electron density to the ring through induction (+I) or resonance (+M). This increased electron density leads to greater shielding of all ring protons and substituents, causing their NMR signals to shift upfield (to a lower δ value).

-

Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO₂), cyano (-CN), or carbonyls (-COR) withdraw electron density from the ring via induction (-I) and/or resonance (-M). This reduces the electron density across the ring, resulting in enhanced deshielding and a downfield shift (higher δ value) of NMR signals.[6]

The diagram below illustrates how these factors collectively determine the final chemical shift.

Caption: Factors influencing the ¹H NMR chemical shift of a methylthio group on a pyridine ring.

Standardized Experimental Protocol for ¹H NMR Acquisition

To ensure data comparability and reliability, adherence to a standardized protocol is paramount. The following methodology is recommended for acquiring high-quality ¹H NMR spectra of methylthiopyridine derivatives.

A. Sample Preparation

-

Quantity: Accurately weigh 5-10 mg of the purified methylthiopyridine sample.

-

Solvent Selection: Choose a high-purity deuterated solvent that fully dissolves the sample. Chloroform-d (CDCl₃) is a common first choice. For compounds with different polarities, Acetone-d₆, DMSO-d₆, or Methanol-d₄ can be used. Note that chemical shifts are solvent-dependent.[7]

-

Dissolution: Transfer the sample into a clean, dry 5 mm NMR tube. Add approximately 0.6-0.7 mL of the chosen deuterated solvent.

-

Internal Standard (Optional but Recommended): Add a small amount of an internal standard, such as tetramethylsilane (TMS), which is defined as 0.00 ppm. This ensures accurate chemical shift calibration.

-

Homogenization: Securely cap the NMR tube and gently invert it several times or use a vortex mixer at a low setting until the sample is completely dissolved. Ensure a clear, homogeneous solution.

B. NMR Spectrometer Setup and Data Acquisition

-

Instrumentation: Use a high-resolution NMR spectrometer (e.g., 300 MHz or higher). Higher field strengths generally provide better signal dispersion and resolution.[8]

-

Tuning and Shimming: Insert the sample into the spectrometer. Perform standard tuning and matching of the probe for the ¹H nucleus. Optimize the magnetic field homogeneity by shimming on the deuterium lock signal of the solvent.

-

Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker systems) is typically sufficient.

-

Spectral Width: Set a spectral width of approximately 12-15 ppm to ensure all signals are captured.

-

Number of Scans (NS): For a 5-10 mg sample, 8 to 16 scans are usually adequate to achieve a good signal-to-noise ratio.

-

Relaxation Delay (D1): Set a relaxation delay of 1-2 seconds to allow for sufficient relaxation of the protons between pulses.

-

Acquisition Time (AQ): An acquisition time of 2-4 seconds is standard for achieving good resolution.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Perform phase correction to obtain a pure absorption spectrum.

-

Perform baseline correction to ensure a flat baseline.

-

Calibrate the spectrum by setting the TMS signal to 0.00 ppm or the residual solvent peak to its known value (e.g., CDCl₃ at δ 7.26 ppm).

-

Integrate all signals to determine the relative proton ratios.

-

By following this protocol, researchers can generate high-quality, reproducible data that can be confidently compared with literature values and used for unambiguous structural assignment.

Conclusion

The ¹H NMR chemical shift of the methylthio group on a pyridine ring is a sensitive and predictable reporter of its electronic environment. The primary determinant of its chemical shift is its position relative to the ring nitrogen, following a consistent deshielding trend of ortho > para > meta. This baseline shift is further modulated by the electronic properties of other substituents on the ring, with EDGs causing upfield shifts and EWGs causing downfield shifts. By leveraging this understanding and employing standardized acquisition protocols, researchers can effectively use ¹H NMR spectroscopy to elucidate the structure of complex pyridine derivatives with high confidence.

References

-

NMRShiftDB - PubChem Data Source. National Institutes of Health. [Link][9]

-

NMR Spectroscopy – 1H NMR Chemical Shifts. Organic Chemistry Data & Info. [Link][11]

-

nmrshiftdb2 - open nmr database on the web. University of Cologne. [Link]

-

Supplementary Information for Organometallic Chemistry. (Example of raw spectral data in supplementary files). American Chemical Society. [Link][12]

-

¹H and ¹³C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). Defense Technical Information Center. [Link][13]

-

NMR Chemical Shifts of Trace Impurities. Organometallics, 2010, 29 (9), pp 2176–2179. [Link][7]

-

Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. Inorganic Chemistry, 2022, 61 (34), pp 13437–13451. [Link][6]

-

N-oxidation of Pyridine Derivatives - Supporting Information. Royal Society of Chemistry. [Link][14]

-

NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. Bulletin de l'Academie Polonaise des Sciences, Serie des Sciences Chimiques, 1966, 14, 813-820. [Link][15]

-

Structural Implications of the Paramagnetically Shifted NMR Signals from Pyridine H-Atoms on Synthetic Nonheme FeIV=O Complexes. Inorganic Chemistry, 2013, 52 (21), pp 12348–12358. [Link][16]

-

NMR-Based Structural Analysis of Highly Substituted Pyridines From Kondrat'eva Aza-Diels–Alder Cycloadditions. Magnetic Resonance in Chemistry. [Link][17]

-

¹H-NMR spectra of Pyridine and four derivatives of 2-Methylpyridine... ResearchGate. [Link][18]

-

Structure and Optical Properties of New 2-N-Phenylamino-methyl-nitro-pyridine Isomers. Molecules, 2024, 29(5), 1018. [Link][19]

-

Pyridine, 2-(methylthio)-. NIST Chemistry WebBook. [Link][4]

-

Pyridine, 3-(methylthio)-. NIST Chemistry WebBook. [Link][5]

-

¹H chemical shifts in NMR, part 18. Ring currents and π-electron effects in hetero-aromatics. Modgraph. [Link][1]

-

¹H chemical shifts in NMR. Part 18. Ring currents and π-electron effects in hetero-aromatics. Magnetic Resonance in Chemistry, 2005, 43 (10), pp 845-853. [Link][20]

-

Structure and Spectroscopic Insights for CH3PCO Isomers: A High-Level Quantum Chemical Study. ACS Earth and Space Chemistry, 2022, 6 (1), pp 139–149. [Link][21]

-

Spectroscopic data of 6-(N-methyl-pyridin-2-ylcarbamoyl)-pyridine-2-carboxylic acid methyl ester isomers. Data in Brief, 2017, 14, pp 435-442. [Link][22]

-

Proton NMR signals and rings. Chemistry Stack Exchange. [Link][2]

-

Assigning the ¹H-NMR Signals of Aromatic Ring ¹H-atoms. University of Wisconsin-River Falls. [Link][3]

Sources

- 1. modgraph.co.uk [modgraph.co.uk]

- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 3. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 4. Pyridine, 2-(methylthio)- [webbook.nist.gov]

- 5. Pyridine, 3-(methylthio)- [webbook.nist.gov]

- 6. Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 8. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]

- 9. NMRShiftDB - PubChem Data Source [pubchem.ncbi.nlm.nih.gov]

- 10. sciencesolutions.wiley.com [sciencesolutions.wiley.com]

- 11. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]

- 12. rsc.org [rsc.org]

- 13. apps.dtic.mil [apps.dtic.mil]

- 14. rsc.org [rsc.org]

- 15. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]

- 16. par.nsf.gov [par.nsf.gov]

- 17. NMR‐Based Structural Analysis of Highly Substituted Pyridines From Kondrat'eva Aza‐Diels–Alder Cycloadditions - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Structure and Optical Properties of New 2-N-Phenylamino-methyl-nitro-pyridine Isomers - PMC [pmc.ncbi.nlm.nih.gov]

- 20. 1H chemical shifts in NMR. Part 18.1 Ring currents and π-electron effects in hetero-aromatics - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 21. Structure and Spectroscopic Insights for CH3PCO Isomers: A High-Level Quantum Chemical Study - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Spectroscopic data of 6-(N-methyl-pyridin-2-ylcarbamoyl)-pyridine-2-carboxylic acid methyl ester isomers - PMC [pmc.ncbi.nlm.nih.gov]

Strategic Bioisosterism: Methylthio vs. Methoxy in Pyridine Scaffolds

Executive Summary

In the optimization of pyridine-based pharmacophores, the interchange between methoxy (-OMe ) and methylthio (-SMe ) substituents is a high-impact bioisosteric switch. While often treated as structurally similar due to their steric bulk, their electronic and physicochemical profiles diverge radically.

-

The Methoxy Group (-OMe): A strong resonance donor and inductive withdrawer. It lowers lipophilicity and is a primary target for CYP450-mediated

-dealkylation. -

The Methylthio Group (-SMe): A lipophilic powerhouse with negligible resonance donation. It drastically alters the pyridine nitrogen's basicity and introduces a unique metabolic liability:

-oxidation.

This guide objectively compares these two moieties to assist in tuning potency, solubility, and metabolic stability.[1]

Physicochemical Profile: The Data

The sulfur atom’s larger van der Waals radius and lower electronegativity compared to oxygen create distinct electronic and lipophilic signatures.

Table 1: Comparative Physicochemical Parameters[2]

| Parameter | Methoxy (-OMe) | Methylthio (-SMe) | Impact on Drug Design |

| Hammett | -0.27 (Donor) | 0.00 (Neutral) | -OMe boosts electron density at para-N; -SMe has little effect. |

| Hammett | +0.12 (Withdrawer) | +0.15 (Withdrawer) | Similar inductive withdrawal at meta positions. |

| Hansch | -0.02 | +0.61 | Critical: -SMe adds ~0.6 LogP units, increasing permeability. |

| Van der Waals Radius | 1.52 Å (Oxygen) | 1.80 Å (Sulfur) | -SMe is bulkier; may induce conformational twists. |

| H-Bond Acceptor | Strong | Weak | -SMe is a poor H-bond acceptor; reduces aqueous solubility. |

Key Insight: The

difference is the most overlooked factor. -OMe strongly stabilizes a protonated pyridine nitrogen (increasing pKa), whereas -SMe behaves like a simple alkyl group electronically, leaving the pKa largely determined by the pyridine ring itself.

Electronic Impact on Pyridine Basicity

The position of the substituent determines the electronic fate of the pyridine ring.

4-Position Substitution (Resonance Dominant)

-

4-Methoxypyridine: The lone pair on Oxygen donates into the ring, stabilizing the pyridinium cation.

-

Result:High Basicity (pKa ~6.6 vs. ~5.2 for pyridine).

-

-

4-Methylthiopyridine: Sulfur's 3p orbital overlaps poorly with the Carbon 2p orbital. Resonance donation is negligible (

).-

Result:Neutral Basicity (pKa ~5.3–5.5, similar to unsubstituted pyridine).

-

2-Position Substitution (Inductive Dominant)

-

2-Methoxypyridine: Proximity to the nitrogen allows strong inductive withdrawal (

).-

Result:Low Basicity (pKa ~3.3).

-

-

2-Methylthiopyridine: Sulfur is less electronegative than oxygen (2.58 vs 3.44), exerting weaker inductive withdrawal.

-

Result:Moderate Basicity (pKa ~3.8–4.0).

-

Visualization: Electronic Vectors

Metabolic Liabilities: The "Soft Spot" Switch

Swapping -OMe for -SMe fundamentally changes the metabolic clearance pathway.

Pathway A: Methoxy Clearance

-

Mechanism: CYP450-mediated

-dealkylation (typically CYP2D6 or 3A4). -

Product: Pyridinol (often rapidly glucuronidated).

-

Risk: Generally safe, but rapid clearance can limit half-life (

).

Pathway B: Methylthio Clearance

-

Mechanism:

-oxidation (FMOs or CYP450). -

Product: Sulfoxide (

) -

Risk:

-

Polarity Shift: Sulfoxides are highly polar, drastically lowering LogP and potentially preventing BBB penetration.

-

Chirality: Sulfoxides are chiral; metabolism can produce diastereomeric mixtures if other chiral centers exist.

-

Toxicity: While less common,

-dealkylation can generate reactive thiols.

-

Visualization: Metabolic Divergence

Experimental Protocols

Synthesis: Nucleophilic Aromatic Substitution ( Ar)

The synthesis of both analogs typically proceeds via

Protocol A: Synthesis of 2-Methylthiopyridine

-

Reagents: 2-Chloropyridine (1.0 eq), Sodium Thiomethoxide (NaSMe, 1.2 eq).

-

Solvent: DMF or THF (anhydrous).

-

Conditions:

-

Standard: Heat to 60-80°C for 2-4 hours.

-

Optimization: NaSMe is highly nucleophilic; reaction often proceeds at Room Temperature (RT) for activated pyridines (e.g., 3-nitro-2-chloropyridine).

-

-

Workup: Dilute with water, extract with EtOAc. Wash organic layer with bleach (sodium hypochlorite) solution to oxidize residual malodorous thiol to water-soluble sulfonate.

Protocol B: Synthesis of 2-Methoxypyridine

-

Reagents: 2-Chloropyridine (1.0 eq), Sodium Methoxide (NaOMe, 2.0 eq).

-

Solvent: Methanol (reflux) or DMF.

-

Conditions: Requires higher energy (Reflux 65°C+ or 100°C in DMF) due to the harder nature of the alkoxide nucleophile.

-

Workup: Standard aqueous extraction.

In Vitro Metabolic Stability Assay

To differentiate the clearance mechanisms:

-

Incubation: Test compound (1

M) with Human Liver Microsomes (HLM) + NADPH. -

Timepoints: 0, 15, 30, 60 min.

-

Analysis: LC-MS/MS.

-

Differentiation:

-

Monitor for M+16 peak (Sulfoxide/N-oxide) vs M-14 peak (Demethylation).

-

Tip: Use FMO inhibitors (e.g., methimazole) to confirm if S-oxidation is FMO-driven.

-

Case Study: Tuning Lipophilicity in Kinase Inhibitors

Hypothetical scenario based on SAR principles (e.g., VEGFR inhibitors).

Challenge: A lead 2-methoxypyridine compound exhibits low cellular permeability (LogP = 1.2) and rapid clearance via

Results:

-

Potency: Maintained (Steric bulk 1.52 Å

1.80 Å accommodation in pocket). -

Permeability: LogP increased to 1.8 (within optimal range).

-

Metabolism:

-dealkylation eliminated. New metabolite (Sulfoxide) formed but had a longer half-life ( -

Outcome: Improved oral bioavailability (

) due to better absorption, despite the introduction of a sulfur oxidation liability.

References

-

Hansch, C., et al. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews. Link

-

Meanwell, N. A. (2011).[2] Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry. Link

-

Ilardi, E. A., et al. (2014). Methods for the Synthesis of Substituted Pyridines. Chemical Reviews. Link

- Testa, B., et al. (2001). Metabolism of Drugs and Other Xenobiotics. Wiley-VCH.

-

PubChem Compound Summary. (2023). 2-Methoxypyridine (CID 74201) and 2-(Methylthio)pyridine (CID 2733475). Link

Sources

A Comparative Guide to HPLC Retention Times of Pyridine Sulfoxides and Sulfones

In the landscape of pharmaceutical development and metabolite identification, High-Performance Liquid Chromatography (HPLC) stands as an indispensable analytical tool.[1] A frequent challenge encountered by researchers is the separation and quantification of closely related compounds, such as the metabolic transformation of a parent drug to its sulfoxide and subsequent sulfone derivatives. Understanding the nuances of their chromatographic behavior is paramount for robust method development and accurate data interpretation.

This guide provides an in-depth comparison of the HPLC retention times of pyridine sulfoxides and sulfones, grounded in the fundamental principles of chromatography and supported by experimental insights. We will explore the physicochemical properties that govern their separation, present a detailed analytical protocol, and offer expert insights into method optimization.

Fundamental Principles: The Role of Polarity

The key to understanding the differential retention of pyridine sulfoxides and sulfones in reversed-phase HPLC lies in their molecular structure and resulting polarity.[2]

-

Sulfoxides (R-S(=O)-R') contain a sulfur atom bonded to one oxygen atom and two carbon atoms. The sulfur-oxygen bond is highly polar, and the presence of a lone pair of electrons on the sulfur atom results in a trigonal pyramidal geometry.[3][4] This structure imparts a significant dipole moment, making sulfoxides relatively polar compounds.[4][5]

-

Sulfones (R-S(=O)₂-R') feature a sulfur atom bonded to two oxygen atoms and two carbon atoms. The oxidation of the sulfur atom is higher than in sulfoxides.[6] The two polar sulfur-oxygen bonds create a tetrahedral geometry. While each S=O bond is polar, the symmetrical arrangement of the two oxygen atoms can lead to a partial cancellation of their dipole moments. However, the addition of a second electronegative oxygen atom draws more electron density from the sulfur, increasing the overall polarity compared to the parent sulfide, but often resulting in a molecule that is less polar than the corresponding sulfoxide. The sulfonyl group is known to possess a large dipole moment, which facilitates strong intermolecular interactions.[7]

In reversed-phase HPLC, the stationary phase is nonpolar (e.g., C18), and the mobile phase is polar (e.g., a mixture of water and acetonitrile or methanol).[1][2] The fundamental principle of retention is based on hydrophobic interactions; more polar compounds have a weaker affinity for the nonpolar stationary phase and will elute earlier, resulting in shorter retention times.[2] Conversely, less polar compounds interact more strongly with the stationary phase and elute later, exhibiting longer retention times.

Therefore, the more polar pyridine sulfoxide will elute before the less polar pyridine sulfone .

Diagram 1: Polarity and Molecular Structure This diagram illustrates the structural differences and the resulting polarity that dictates the elution order in reversed-phase HPLC.

Caption: Structural and polarity differences between pyridine sulfoxides and sulfones leading to different HPLC retention times.

Experimental Protocol and Data Comparison

To empirically validate these principles, a robust reversed-phase HPLC method is required. The following protocol provides a reliable starting point for the separation of a model pyridine compound and its sulfoxide and sulfone metabolites.

Recommended HPLC Method

This method is designed to provide a clear separation between the parent pyridine compound, its sulfoxide, and its sulfone.

| Parameter | Specification | Rationale |

| Column | C18, 250 x 4.6 mm, 5 µm | The C18 stationary phase provides the necessary hydrophobic character for retaining the analytes. A 250 mm length enhances resolution for closely eluting peaks.[8] |

| Mobile Phase A | 0.1% Formic Acid in Water | Formic acid is used to control the pH of the mobile phase and ensure the pyridine nitrogen (pKa ≈ 5.2) is protonated, leading to better peak shape.[2][9] |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier in reversed-phase HPLC with good UV transparency and low viscosity.[2] |

| Gradient | 10% B to 70% B over 20 minutes | A gradient elution is crucial for separating compounds with different polarities in a reasonable timeframe.[10] |

| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, balancing analysis time and system pressure. |

| Column Temperature | 30 °C | Maintaining a constant column temperature is critical for reproducible retention times, as temperature affects mobile phase viscosity and analyte interactions.[11][12] |

| Injection Volume | 10 µL | A typical injection volume for analytical HPLC. |

| Detector | PDA/UV at 254 nm | The pyridine ring common to all three compounds exhibits strong UV absorbance, making UV detection suitable.[1] |

Expected Retention Time Data